molecular formula C8H8N4OS2 B14909869 2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide

2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide

Cat. No.: B14909869
M. Wt: 240.3 g/mol
InChI Key: BZUKTGZSCRKKEF-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide is a compound that features a thiophene ring and a triazole ring connected via a thioether linkage to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide typically involves the condensation of thiophene-2-thiol with 4H-1,2,4-triazole-3-yl acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the formation of the thioether bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-thiol: A precursor in the synthesis of the target compound.

    4H-1,2,4-Triazole-3-yl acetamide: Another precursor used in the synthesis.

    Sulfoxides and sulfones: Oxidation products of the target compound

Uniqueness

2-(Thiophen-2-ylthio)-N-(4h-1,2,4-triazol-3-yl)acetamide is unique due to its combined structural features of thiophene and triazole rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8N4OS2

Molecular Weight

240.3 g/mol

IUPAC Name

2-thiophen-2-ylsulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C8H8N4OS2/c13-6(11-8-9-5-10-12-8)4-15-7-2-1-3-14-7/h1-3,5H,4H2,(H2,9,10,11,12,13)

InChI Key

BZUKTGZSCRKKEF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)SCC(=O)NC2=NC=NN2

Origin of Product

United States

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